molecular formula C18H18O3 B14492269 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate CAS No. 63238-65-3

3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate

Cat. No.: B14492269
CAS No.: 63238-65-3
M. Wt: 282.3 g/mol
InChI Key: OWKCZIFDOZDNLM-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C18H18O3. It is known for its unique structure, which includes both a hydroxyphenyl group and a phenylprop-2-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylprop-2-enoate group can interact with enzymes and receptors involved in inflammatory pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

    Propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the phenyl group on the prop-2-enoate moiety.

    Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyphenyl group and a phenylprop-2-enoate group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in its similar counterparts .

Properties

CAS No.

63238-65-3

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propyl 3-phenylprop-2-enoate

InChI

InChI=1S/C18H18O3/c19-17-11-8-16(9-12-17)7-4-14-21-18(20)13-10-15-5-2-1-3-6-15/h1-3,5-6,8-13,19H,4,7,14H2

InChI Key

OWKCZIFDOZDNLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCC2=CC=C(C=C2)O

Origin of Product

United States

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